molecular formula C22H25Cl2N3O3 B606366 ブリラロキサジン CAS No. 1239729-06-6

ブリラロキサジン

カタログ番号 B606366
CAS番号: 1239729-06-6
分子量: 450.36
InChIキー: PMKMNTBZJOXTJW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Brilaroxazine, also known as RP5063, is an investigational atypical antipsychotic under development by Reviva Pharmaceuticals for the treatment of schizophrenia and schizoaffective disorder . It is also being investigated for the treatment of bipolar disorder, major depressive disorder, psychosis/agitation associated with Alzheimer’s disease, Parkinson’s disease psychosis, attention deficit hyperactivity disorder (ADD/ADHD), and autism .


Molecular Structure Analysis

Brilaroxazine has a molecular formula of C22H25Cl2N3O3 . Its exact mass is 449.13 and its molecular weight is 450.360 . It is structurally similar to cariprazine, brexpiprazole, and in particular to aripiprazole .


Physical And Chemical Properties Analysis

Brilaroxazine has a molecular formula of C22H25Cl2N3O3 . Its exact mass is 449.13 and its molecular weight is 450.360 . The elemental analysis shows that it contains C, 58.67; H, 5.60; Cl, 15.74; N, 9.33; O, 10.66 .

科学的研究の応用

統合失調症治療

ブリラロキサジンは、セロトニン 5-HT 1A、5-HT 2A、5-HT 2B、および 5-HT 7 受容体と D 2、D 3、D 4 ドーパミン受容体の多面的モジュレーターです {svg_1}. 統合失調症を含む複数の神経精神医学的適応症の臨床開発中です {svg_2}. 重要な第 3 相 RECOVER 試験では、50 mg 投与量のブリラロキサジンは、プラセボと比較して、陽性および陰性症状尺度 (PANSS) の合計スコアで統計的に有意かつ臨床的に意味のある 10.1 ポイントの低下を達成しました {svg_3}.

双極性障害治療

ブリラロキサジンは、双極性障害の治療にも開発されています {svg_4}. この薬剤のセロトニンとドーパミン受容体に対するユニークな多面的モジュレーションは、この複雑な病状の管理に対する新しいアプローチを潜在的に提供する可能性があります {svg_5}.

主要なうつ病 (MDD) 治療

ブリラロキサジンのもう1つの潜在的な用途は、主要なうつ病 (MDD) の治療です {svg_6}. この薬剤は複数のセロトニンとドーパミン受容体を調節する能力があり、MDD の多面的性質に対処するのに役立つ可能性があります {svg_7}.

認知症またはアルツハイマー病における精神病およびせん妄症状の治療

ブリラロキサジンは、認知症またはアルツハイマー病における精神病およびせん妄症状の治療の可能性について研究されています {svg_8}. この薬剤のセロトニンとドーパミン受容体に対する多面的モジュレーションは、これらの難しい症状の管理に役立つ可能性があります {svg_9}.

パーキンソン病精神病治療

ブリラロキサジンのもう1つの潜在的な用途は、パーキンソン病の精神病の治療です {svg_10}. この薬剤のセロトニンとドーパミン受容体に対するユニークな多面的モジュレーションは、この複雑な病状の管理に対する新しいアプローチを潜在的に提供する可能性があります {svg_11}.

注意欠陥多動性障害 (ADHD) 治療

ブリラロキサジンは、注意欠陥多動性障害 (ADHD) の治療にも開発されています {svg_12}. この薬剤は複数のセロトニンとドーパミン受容体を調節する能力があり、ADHD の多面的性質に対処するのに役立つ可能性があります {svg_13}.

肺動脈性肺高血圧症 (PAH) 治療

CNS 障害における使用に加えて、ブリラロキサジンは、米国食品医薬品局 (FDA) から、肺動脈性肺高血圧症 (PAH) の開発においてオーファンドラッグの指定を受けています。PAH は、セロトニンシグナル伝達が病態の引き金となる中枢的な役割を果たす呼吸器の適応症です {svg_14}.

特発性肺線維症 (IPF) 治療

ブリラロキサジンは、FDA から、特発性肺線維症 (IPF) の開発においてオーファンドラッグの指定を受けています。IPF は、セロトニンシグナル伝達が病態の引き金となる中枢的な役割を果たす別の呼吸器の適応症です {svg_15}.

作用機序

Target of Action

Brilaroxazine, also known as RP5063, is a multimodal modulator of several serotonin and dopamine receptors . It exhibits high binding affinity for the D2, D3, D4, 5-HT1A, 5-HT2A, 5-HT2B, and 5-HT7 receptors . These receptors are associated with multiple psychological disorders .

Mode of Action

Brilaroxazine acts as a potent partial agonist of D2, D3, D4 and 5-HT1A receptors , and as an antagonist of 5-HT2A, 5-HT2B, 5-HT2C, 5-HT6 and 5-HT7 receptors . This unique interaction with its targets results in the stabilization of the serotonin/dopamine system, a key determinant of the pathogenesis of schizophrenia and other associated neuropsychiatric disorders .

Biochemical Pathways

The biochemical pathways affected by Brilaroxazine primarily involve the modulation of serotonin and dopamine neurotransmitter systems . By acting as a partial agonist or antagonist at various serotonin and dopamine receptors, Brilaroxazine can influence the signaling pathways associated with these neurotransmitters, thereby affecting the symptoms of neuropsychiatric disorders .

Pharmacokinetics

Brilaroxazine has a substantial and relatively rapid oral absorption, with linear (dose-proportional) increases in maximum concentration (Cmax) and area under the curve (AUC) . The compound is primarily metabolized in the liver, mostly via CYP3A4 (64%) and CYP2D6 (17%) . Its bioavailability is greater than 80% .

Result of Action

The molecular and cellular effects of Brilaroxazine’s action are primarily due to its modulation of serotonin and dopamine receptors . This can lead to changes in neurotransmitter signaling, which can help stabilize the serotonin/dopamine system and mitigate the symptoms of neuropsychiatric disorders .

Action Environment

For instance, a clinical drug-drug interaction study investigating the potential effect of the CYP3A4 enzyme on Brilaroxazine in healthy subjects supports no clinically significant interaction when combined with a CYP3A4 inhibitor .

将来の方向性

Brilaroxazine is currently in late-stage clinical development for multiple neuropsychiatric indications including schizophrenia, bipolar disorder, major depressive disorder (MDD), psychotic and agitation symptoms in dementia or Alzheimer’s disease, Parkinson’s disease psychosis, and attention deficit hyperactivity disorder (ADHD) . Beyond its use in CNS disorders, brilaroxazine has also been granted an Orphan Drug designation by the U.S. Food and Drug Administration (FDA) for development in two respiratory indications in which serotonin signaling plays a central role in triggering pathology—pulmonary arterial hypertension (PAH) and idiopathic pulmonary fibrosis (IPF) .

生化学分析

Biochemical Properties

Brilaroxazine is a multimodal modulator of several serotonin and dopamine receptors . It interacts with the serotonin 5-HT 1A, 5-HT 2A, 5-HT 2B, and 5-HT 7 receptors and D 2, D 3, D 4 dopamine receptors . These interactions play a crucial role in its biochemical reactions.

Cellular Effects

The effects of Brilaroxazine on cells are primarily due to its interaction with various neurotransmitter receptors. By modulating these receptors, Brilaroxazine can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Brilaroxazine exerts its effects at the molecular level through binding interactions with biomolecules, specifically neurotransmitter receptors. It acts as a modulator of several serotonin and dopamine receptors, which can lead to changes in gene expression and potentially influence enzyme activity .

Temporal Effects in Laboratory Settings

As an investigational drug, studies are ongoing to determine its stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of Brilaroxazine at different dosages in animal models are being studied. These studies aim to identify any threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Given its interactions with several serotonin and dopamine receptors, it is likely involved in the metabolic pathways of these neurotransmitters .

Transport and Distribution

The transport and distribution of Brilaroxazine within cells and tissues are areas of active research. Its interactions with various neurotransmitter receptors suggest that it may be transported and distributed in a manner similar to these neurotransmitters .

特性

IUPAC Name

6-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-4H-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25Cl2N3O3/c23-17-4-3-5-19(22(17)24)27-11-9-26(10-12-27)8-1-2-13-29-16-6-7-20-18(14-16)25-21(28)15-30-20/h3-7,14H,1-2,8-13,15H2,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMKMNTBZJOXTJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCCOC2=CC3=C(C=C2)OCC(=O)N3)C4=C(C(=CC=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25Cl2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001136921
Record name 6-[4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]butoxy]-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001136921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

450.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1239729-06-6
Record name 6-[4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]butoxy]-2H-1,4-benzoxazin-3(4H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1239729-06-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(4-(4-(2,3-Dichlorophenyl)-piperazin-1-yl)-butoxy)-2H-benzo(b)(1,4)oxazin-3(4H)-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1239729066
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Brilaroxazine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09226
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 6-[4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]butoxy]-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001136921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BRILAROXAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X8L60BA01I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。